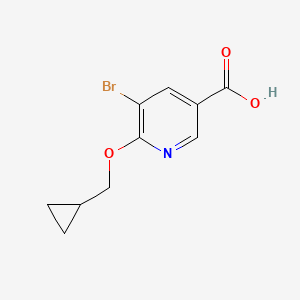
5-Bromo-6-(cyclopropylmethoxy)nicotinic acid
Número de catálogo B1345792
Peso molecular: 272.09 g/mol
Clave InChI: NDDUCEMRFZUCTI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07229999B2
Procedure details


Potassium hydroxide (3.8 g, 51 mmol) was added to a solution of 5-bromo-6-chloro-3-pyridinecarboxylic acid (CAS 29241-62-1; 3 g, 13 mmol) and cyclopropanemethanol (1.5 mL, 19 mmol) in dimethylsulfoxide (12 mL). The mixture was microwaved at 100° C. for 4 min and poured into a mixture of water (50 mL) and citric acid (150 mL, 10%). The precipitating solid was collected by filtration, washed with water, dissolved in ethyl acetate and dried with Na2SO4. The solvent was removed to yield a solid which was stirred with a mixture of heptane/ethylacetate (40 mL, 1:1), filtered, washed with heptane and dried to yield 2.45 g of the title compound as colorless solid, MS (ISP) 270.1, 272.1 (M−H)−.




Name
heptane ethylacetate
Quantity
40 mL
Type
solvent
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+].[Br:3][C:4]1[CH:5]=[C:6]([C:11]([OH:13])=[O:12])[CH:7]=[N:8][C:9]=1Cl.[CH:14]1([CH2:17][OH:18])[CH2:16][CH2:15]1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CS(C)=O.CCCCCCC.C(OC(=O)C)C.O>[Br:3][C:4]1[C:9]([O:18][CH2:17][CH:14]2[CH2:16][CH2:15]2)=[N:8][CH:7]=[C:6]([CH:5]=1)[C:11]([OH:13])=[O:12] |f:0.1,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=NC1Cl)C(=O)O
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)CO
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
heptane ethylacetate
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC.C(C)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was microwaved at 100° C. for 4 min
|
|
Duration
|
4 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitating solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a solid which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=NC=C(C(=O)O)C1)OCC1CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.45 g | |
| YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

